molecular formula C10H6FNO2 B12445572 2-(4-Fluorophenyl)oxazole-5-carbaldehyde

2-(4-Fluorophenyl)oxazole-5-carbaldehyde

Cat. No.: B12445572
M. Wt: 191.16 g/mol
InChI Key: HQPJNSZEGAFJCN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxazole-5-carbaldehyde is an organic compound with the molecular formula C10H6FNO2. It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)oxazole-5-carbaldehyde typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring.

    Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions. For instance, the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride, can be employed to introduce the formyl group at the desired position on the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)oxazole-5-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)oxazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)oxazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)oxazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(4-Bromophenyl)oxazole-5-carbaldehyde: Similar structure but with a bromine atom instead of a fluorine atom.

    2-(4-Methylphenyl)oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

2-(4-Fluorophenyl)oxazole-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H

InChI Key

HQPJNSZEGAFJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)C=O)F

Origin of Product

United States

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